Journal Name:Polymer Composites
Journal ISSN:0272-8397
IF:3.531
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1548-0569
Year of Origin:0
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:707
Publishing Cycle:Bimonthly
OA or Not:Not
Polymer Composites ( IF 3.531 ) Pub Date: 2021-09-14 , DOI: 10.1016/j.mser.2021.100642
Quantitative descriptions of the structure-thermal property correlation have always been a challenging bottleneck in designing functional materials with superb thermal properties. In the past decade, the first-principles-based modeling of phonon properties using density functional theory and the Boltzmann transport equation has become a common practice for predicting the thermal conductivity of new materials. However, first-principles calculations of thermal properties are too costly for high-throughput material screening and multi-scale structural design. First-principles calculations also face several fundamental challenges in modeling thermal transport properties, for example, of crystalline materials with defects, of amorphous materials, and for materials at high temperatures. In the past five years or so, machine learning started to play a role in solving the aforementioned challenges. This review provides a comprehensive summary and discussion on the state-of-the-art, future opportunities, and the remaining challenges in implementing machine learning techniques for studying thermal conductivity. After a brief introduction to the working principles of machine learning algorithms and descriptors for characterizing material structures, recent research using machine learning to study nanoscale thermal transport is discussed. Three major applications of machine learning techniques for predicting thermal properties are discussed. First, machine learning is applied to solve the challenges in modeling phonon transport of crystals with defects, in amorphous materials, and at high temperatures. In particular, machine learning is used to build high-fidelity interatomic potentials to bridge the gap between first-principles calculations and empirical molecular dynamics simulations. Second, machine learning can be used to study the correlation between thermal conductivity and other relevant properties for the high-throughput screening of functional materials. Finally, machine learning is a powerful tool for structural design to achieve target thermal conductance or thermal conductivity. This review concludes with a summary and outlook for future directions for implementing machine learning in thermal sciences.
Polymer Composites ( IF 3.531 ) Pub Date: 2022-12-21 , DOI: 10.1016/j.mser.2022.100713
Electrochemical supercapacitors process ultra–high power density and long lifetime, but the relatively low energy density hinder the wide application. Therefore, supercapacitors with high energy density and high power density (“dual high”) have attracted great attentions. New active materials with high pseudocapacitance beyond electronic double layer capacitance and novel devices with high working voltage, are two approaches toward “dual high” supercapacitors. In this review, we briefly introduce the history, classification, basic mechanism, and device architecture of supercapacitors. Then, the key issues and design strategies for “dual high” supercapacitors will be proposed. The recent methodical advances will also be highlighted on the material with outstanding specific capacitance and the corresponding electrolyte systems with expanded operating voltage. Besides, the recent progresses of current collectors and separators for supercapacitors are also included. Finally, we will provide our insights regarding the major challenges and prospective solutions in this highly exciting field. We believe such a review will significantly expand the horizons in ever-deepening understanding toward “dual high” supercapacitors
Polymer Composites ( IF 3.531 ) Pub Date: 2023-05-22 , DOI: 10.1016/j.mser.2023.100738
Thermal management has become increasingly critical in a broad range of applications, including cooling electronic devices, regulating body temperature, harvesting solar energy, and so on. To achieve effective thermal management, thermal materials are essential platform that enables various thermal functions such as conduction, insulation, radiation, and absorption. However, it remains challenging to tune these properties in thermal materials by traditional mixing strategy. Alignment engineering has emerged as a promising approach for designing and fabricating thermal structures with extraordinary performance, but hasn’t been systematically summarized yet. In this review we summarize the recent progress in the emerging field of alignment-engineered thermal materials. The state-of-the-art alignment strategies are introduced, and various thermal materials, including alignment-engineered conductive, insulative, emissive, and absorptive materials, are discussed with emphasis on the correlations between alignment approaches and thermal functionalities, and the dynamic balance between ideal structure and practical engineering. Finally, we outline some perspectives on the challenges and opportunities for alignment engineering toward advanced thermal materials and practical applications.
Polymer Composites ( IF 3.531 ) Pub Date: 2022-06-16 , DOI: 10.1016/j.mser.2022.100689
Science has always been full of surprises, and organic light-emitting diodes (OLEDs) are no exception. What exasperates scientists today may entice society tomorrow. The world has witnessed a revolution in display technology in the past two decades. In this period, the displays with bulky and heavy cathode ray tubes were transformed into ultra-slim OLED display panels. Commercialization of any new technology requires a delicate balance between device efficiency and manufacturing cost. OLEDs are still costlier than the popular liquid crystal-based displays (LCDs) because of their higher production cost. However, OLEDs are gradually replacing LCDs. The current OLED-based devices mainly utilize phosphorescent emitters that exhibit some cost and environmental concerns. Therefore, developing OLEDs with only organic components has remained the primary goal in OLED research. The discovery of thermally activated delayed fluorescence (TADF) OLEDs presents a major impetus in this area. Organic TADF molecules can be feasibly realized by manipulating the intramolecular or intermolecular charge transfer between electron-donor and electron-acceptor. The current article discusses the exciplexes formed by intermolecular charge transfer and their versatile applications in OLEDs. In the past OLED research, scientists were often bothered by the red-shifted electroluminescence band along with the desired excitonic emission, which was later identified as the exciplex emission. Exciplexes are virtual emitters that exist only in the electronically excited states. They are formed when electron-rich and -deficient compounds with appropriate frontier molecular orbitals come close enough for orbital participation, one of them being in the excited state. Given the lack of sophisticated characterization technology, exciplex emission was not fully understood back then and was considered a defect in device design. However, some were also inquisitive about the possibilities. The importance of exciplexes in OLEDs was finally recognized in the early 2010s when scientists were elated about the enormous opportunities they could offer. These emitters can be easily generated in a blend of donor and acceptor molecules without the need for complicated syntheses. They also exhibit excellent TADF emission. The researchers were exuberant about the discovery, and a slew of publications have followed the original article published by Adachi and coworkers in 2012. Exciplexes can be applied as emitters and hosts in OLEDs. The efficiency of the relevant devices gradually approaches the phosphorescent OLEDs. In the present article, we have systematically reviewed this success story, reminding the OLED community of the transformation of annoyance into ecstasy, to assist this community in developing high-performing devices based on the data accumulated herewith.
Polymer Composites ( IF 3.531 ) Pub Date: 2022-12-22 , DOI: 10.1016/j.mser.2022.100714
The utilization of naturally existed energy is an indispensable solution to realise carbon neutral society in the future. Solar energy in the Sun is a tremendously abundant renewable and green energy resource which can provide more than enough energy to meet the whole world’s demand. The biggest challenge is to develop cost-effective and durable materials to achieve efficient transformation of solar energy to electricity. As the most promising energy harvesting devices that based on the photovoltaic effect, solar cells can effectively transfer sunlight into electricity and the technologies have expanded rapidly over recent decades. Materials with optimal properties are the key to achieving efficient solar energy-driven performance for a variety of solar cells. Metal-organic frameworks (MOFs) and their derivatives, featured a great symbiosis of morphological, physicochemical and semiconducting properties that are difficult to achieve through the conventional materials, were intensively explored for energy storage and conversion applications in the past decade due to their intrinsic porous structures, tremendous inorganic-organic nature and fantastic diversity in functionalities. MOFs and derivatives based photovoltaic devices, especially solar cells, have demonstrated exceptional potential to enhance solar-to-electricity conversion performance with increased stability. In this review, the state-of-the-art progress on the applications of MOFs and their derivatives in a diverse range of solar cell devices including dye-sensitized solar cells, perovskite solar cells and organic solar cells is systematically documented. Important aspects on material compositions and structures, material synthesis strategies, device processing techniques, and photovoltaic performances of MOFs-based and MOF-derived materials used in solar cells are discussed and analyzed. The utilizations of MOFs and their derivatives as electrodes, photoactive materials, charge carriers and additives in different solar cells are highlighted. In addition, current challenges and perspectives on further development of MOF based materials for solar cell applications are also discussed.
Polymer Composites ( IF 3.531 ) Pub Date: 2021-05-27 , DOI: 10.1016/j.mser.2021.100624
Transient electronics, which can be tuned to be completely or partially dissoluble, degradable, and disintegrable, create new opportunities in the upcoming ubiquitous electronics era that are inaccessible with conventional permanent electronics. This emerging field offers unique electronic applications in environmentally degradable eco-devices with minimal or zero waste, biodegradable medical implants not requiring secondary removal surgery, and hardware-based security devices with self-destructing circuits. Nanoscale thin-film processing that exploits Si in single-crystalline form and related techniques allow construction of transient electronics with high performance and versatile characteristics, including nearly all types of active electronic components, integrated circuits, sensors and other integrated wireless medical devices. Here we review recently developed transient electronics and materials, mainly illustrating representative inorganic and Si electronic materials technologies. Dissolution chemistry and reaction kinetics of semiconductors, dielectric and metal conductors are described to explain the dependence on environmental conditions such as temperature, pH, ion species and materials microstructure, density, crystallinity, composition. Materials and approaches that define the functional lifetime of transient electronic are introduced in two aspects: using passive encapsulation layers to control water-vapor diffusion and using on-demand active triggerable systems of stimulus-responsive materials. Transfer-printing approaches and solution printing processes offer strategies to integrate high-performance inorganic electronic materials with soft and flexible biodegradable organic substrates. Various examples of biodegradable medical electronics for clinically relevant diseases and symptoms support effective practical applications.
Polymer Composites ( IF 3.531 ) Pub Date: 2021-12-04 , DOI: 10.1016/j.mser.2021.100661
The desire for developing ultraviolet optoelectronic devices has prompted extensive studies toward wide-bandgap semiconductor ZnO and its related alloys. Bandgap engineering as well as p-type doping is the key toward practical applications of ZnO. As yet, stable and reproducible p-type doping of ZnO remains a formidable challenge. To circumvent p-type conductivity, ZnO-based optoelectronic devices have been developed with hetero-structures of ZnO alloys. In past decades, substantial efforts have been made to engineer the band structure of ZnO via isovalent cation- or anion-substitution for obtaining desired material properties, and considerable progresses have been achieved. The purpose of this review is to summarize recent advances in the experimental and theoretical studies on bandgap engineering of ZnO by formation of multi-component alloys, and the development of related hetero-structures and optoelectronic devices. First, we briefly introduce the general properties, epitaxial growth techniques, and bandgap engineering of ZnO. Then, we focus on presenting the current status of researches on ZnO ternary and quaternary alloys for bandgap engineering. The issues about substituent solubility limit and phase separation, as well as variations of lattice parameters and bandgap with the substituent content in the alloys are discussed in detail. Further, ZnO alloys based hetero-structures including hetero-junctions, quantum wells, and superlattices are reviewed, and recent achievements in the area of optoelectronic devices based on ZnO multi-component alloys are summarized. The review closes with outlooking the likely developing trend of multi-component alloys for the bandgap engineering of ZnO and related hetero-structures, and the potential and pathway of multi-component alloys in settling the p-type doping of ZnO.
Polymer Composites ( IF 3.531 ) Pub Date: 2023-05-16 , DOI: 10.1016/j.mser.2023.100737
In the past few decades, electrochemical energy storage systems, represented by alkali metal ion batteries and supercapacitors, have developed rapidly against the background of sustainable development. However, supercapacitors and alkali metal ion batteries, known for the high power density and high energy density, respectively, have struggled to meet the demand of high both power and energy densities energy storage devices. Therefore, integrating both energy storage mechanisms of supercapacitors and alkali metal ion batteries in the same system to attain device with comparatively high both power and energy densities has become the preferred approach for most researchers, and the representatives are assembling hybrid ion capacitors or introducing capacitive contribution into alkali metal ion batteries materials for fast-charging alkali metal ion batteries. For the former, many good quality publications have summarized and evaluated it, while the latter has not. In this review, we systematically summarize and insightfully discuss the phenomenon of introducing capacitive contribution into electrode materials of alkali metal ion batteries. Different methods of identifying capacitive and diffusive behaviors are reviewed, and the origin of the capacitive contribution in the battery materials combining the charge storage mechanism are explained, the influences of electrode materials’ capacitive contribution on battery’s energy and power densities are discussed in detail. Finally, we propose a design idea of electrode materials for battery with high both power and energy densities based on accurately understanding the rational capacitive contribution.
Polymer Composites ( IF 3.531 ) Pub Date: 2023-03-22 , DOI: 10.1016/j.mser.2023.100727
As one of the most promising next-generation photovoltaic technologies, organic-inorganic halide perovskite solar cells (PSCs) have undergone great progress during the past decade. To further improve the device performance of PSCs, a series of two dimensional (2D) materials have been introduced into the cell structure with remarkable effects. In this review, recent progress on the applications of 2D materials (i.e., graphene and its derivatives, transitional metal dichalcogenides, other emerging 2D materials and 2D perovskite materials) as electrodes, charge transport layers and additives in perovskite layers in PSCs are summarized. The effect of various 2D materials on charge transport characteristics, crystallization dynamics and long-term stability of PSCs are discussed. Finally, challenges and prospects for the future development of 2D materials-based PSCs are addressed.
Polymer Composites ( IF 3.531 ) Pub Date: 2021-07-30 , DOI: 10.1016/j.mser.2021.100641
Hydrogels have been widely investigated in biomedical fields due to their similar physical and biochemical properties to the extracellular matrix (ECM). Collagen and hyaluronic acid (HA) are the main components of the ECM in many tissues. As a result, hydrogels prepared from collagen and HA hold inherent advantages in mimicking the structure and function of the native ECM. Numerous studies have focused on the development of collagen and HA hydrogels and their biomedical applications. In this extensive review, we provide a summary and analysis of the sources, features, and modifications of collagen and HA. Specifically, we highlight the fabrication, properties, and potential biomedical applications as well as promising commercialization of hydrogels based on these two natural polymers.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | MATERIALS SCIENCE, COMPOSITES 材料科学:复合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
14.50 | 66 | Science Citation Index Science Citation Index Expanded | Not |
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